![molecular formula C17H25ClN2O2 B4852280 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane
Overview
Description
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane, also known as CDMMD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in regulating neurotransmission in the brain. 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane may enhance the activity of the GABA-A receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for further research on 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its anti-tumor properties and its potential as a cancer treatment. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on neurotransmission in the brain.
In conclusion, 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane, or 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane, is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-convulsant properties make it a promising therapeutic agent for various medical conditions. While its mechanism of action is not fully understood, further research could shed light on its potential as a treatment for neurological disorders and cancer.
Scientific Research Applications
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential as a therapeutic agent for various medical conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-convulsant properties. It has also shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12-10-15(11-13(2)16(12)18)22-14(3)17(21)20-7-5-6-19(4)8-9-20/h10-11,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRJYZPDRGLYQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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